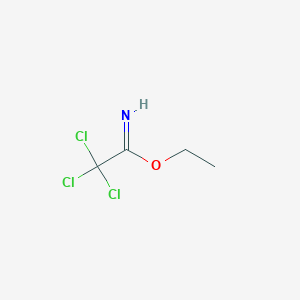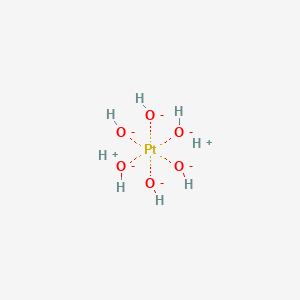
Hydron;platinum;hexahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;platinum;hexahydroxide, also known as dihydrogen hexahydroxyplatinate (IV), is a platinum-based compound with the chemical formula H₂Pt(OH)₆. This compound is notable for its applications in various fields, including catalysis and materials science. It is a solid compound with a molecular weight of 299.14392 g/mol .
Mechanism of Action
Target of Action
Hydron;platinum;hexahydroxide, also known as Dihydrogen Hexahydroxyplatinate(IV), is a platinum-based compound . Platinum-based compounds are widely used in the therapy of human neoplasms . The primary targets of these compounds are DNA, RNA, and proteins within the cell . The interaction with these targets leads to the anti-proliferative effect, which is the basis of their use in cancer treatment .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes within the cell. The compound forms covalent bonds with DNA, altering its structure and preventing replication and transcription . This results in cell death, thereby inhibiting the growth of cancer cells . The mechanism of action is distinct from that of conventional platinum drugs such as cisplatin .
Biochemical Pathways
This compound affects various biochemical pathways within the cell. The compound’s interaction with DNA, RNA, and proteins can disrupt normal cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds like this compound involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, leading to cell death. This is achieved through the compound’s interaction with DNA, RNA, and proteins, disrupting normal cellular processes . This makes this compound effective in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its action
Biochemical Analysis
Biochemical Properties
Hydron;platinum;hexahydroxide plays a crucial role in biochemical reactions, particularly in catalysis and enzyme interactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a catalyst in hydrogenation reactions, facilitating the conversion of molecular hydrogen into reactive intermediates . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protection against oxidative damage .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce DNA strand breaks, leading to cell cycle arrest and apoptosis . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to DNA, forming platinum-DNA adducts that interfere with DNA replication and transcription . It also interacts with cellular proteins, inhibiting or activating their enzymatic activity. For example, this compound can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication, leading to the accumulation of DNA damage and cell death . Additionally, it can activate antioxidant enzymes, such as superoxide dismutase, by binding to their active sites and enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation, leading to the formation of reactive platinum species . These reactive species can have long-term effects on cellular function, including persistent DNA damage and oxidative stress . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and protect against oxidative stress . At high doses, it can induce toxic effects, such as nephrotoxicity and neurotoxicity, due to the accumulation of reactive platinum species in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects . In animal studies, careful dosage optimization is essential to balance the therapeutic and toxic effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a catalyst and its interactions with enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . It also interacts with cofactors, such as NADH and FADH₂, affecting their redox states and influencing cellular energy metabolism . Additionally, this compound can alter metabolite levels by promoting the degradation of specific substrates and the synthesis of new metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through endocytosis and transported to different cellular compartments . It interacts with transporters, such as the copper transporter 1 and organic cation transporter 2, which facilitate its uptake and distribution in target cells . Once inside the cells, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can localize to the nucleus, where it forms platinum-DNA adducts and interferes with DNA replication and transcription . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydron;platinum;hexahydroxide can be synthesized through the reaction of platinum compounds with hydrogen peroxide in an alkaline medium. The reaction typically involves the dissolution of platinum in aqua regia, followed by the addition of hydrogen peroxide and sodium hydroxide to precipitate the hexahydroxyplatinate complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity platinum and controlled reaction conditions to ensure the formation of the desired compound. The process may include steps such as solvent extraction and purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Hydron;platinum;hexahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum dioxide (PtO₂).
Reduction: It can be reduced to elemental platinum (Pt) under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Hydrogen gas (H₂) or hydrazine (N₂H₄) in the presence of a catalyst.
Substitution: Hydrochloric acid (HCl) or nitric acid (HNO₃) under controlled pH conditions.
Major Products Formed:
Oxidation: Platinum dioxide (PtO₂).
Reduction: Elemental platinum (Pt).
Substitution: Platinum chloride (PtCl₄) or platinum nitrate (Pt(NO₃)₄).
Scientific Research Applications
Hydron;platinum;hexahydroxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetraammineplatinum (II) hydrogen phosphate
- Sodium hexachloroplatinate (IV) hexahydrate
- Diiododiammine platinum
- Platinum sulfite acid solution
- Platinum barium cyanide
- Barium tetracyanoplatinate (II) hydrate
- Ammonium chloroplatinate
- Potassium hexaiodoplatinate (IV)
- Potassium chloroplatinate
Comparison: Hydron;platinum;hexahydroxide is unique due to its specific hydroxide ligands, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
51850-20-5 |
|---|---|
Molecular Formula |
H14O6Pt+2 |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
hydron;platinum;hexahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
InChI Key |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


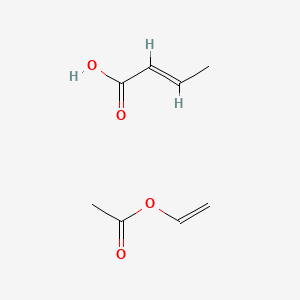
![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)

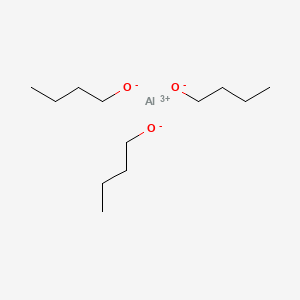
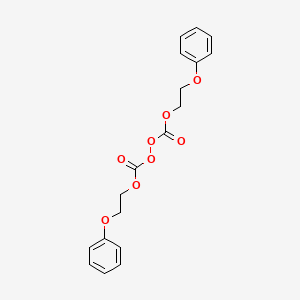
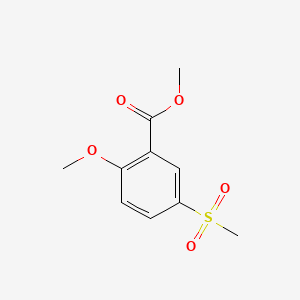
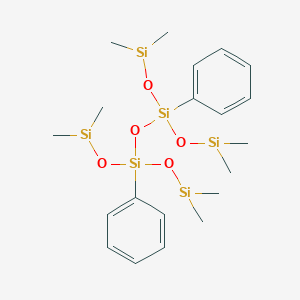

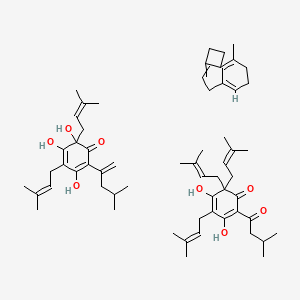
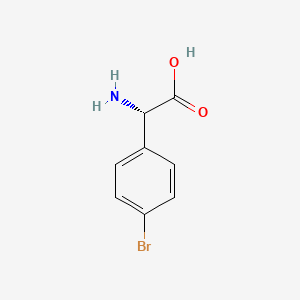
![N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1587943.png)


